![molecular formula C20H12N4O2 B2995436 Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)- CAS No. 328286-70-0](/img/structure/B2995436.png)
Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)-
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Description
Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)- (DBCN) is a heterocyclic compound that is used in a variety of scientific research applications. It is a versatile compound that has been studied for its biochemical and physiological effects and its potential for use in laboratory experiments. DBCN is an important research tool due to its unique properties and has been used to study a wide range of topics from cancer to neurological disorders.
Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, which include Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)-, have shown strong biological activities such as anti-tumor . They have been utilized as anticancer agents .
Antibacterial Activity
Benzofuran compounds also exhibit antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .
Anti-Oxidative Activity
These compounds have demonstrated anti-oxidative activities . This suggests they could be used in the development of treatments for diseases caused by oxidative stress .
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Photosensitizers in Photoinitiating Systems
Novel 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives, which are structurally similar to Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)-, have been proposed as photosensitizers of iodonium salt for a highly effective bimolecular photoinitiating system . This system can be used under soft irradiation conditions under long-wave ultraviolet (UV-A) and visible light .
Applications in 3D Printing Photopolymerization Processes
These compounds have been used in 3D printing photopolymerization processes . They have shown excellent polymerization profiles for all of the monomers, along with high final conversions .
Synthesis of Interpenetrated Polymer Networks (IPNs)
The compounds have been used in the synthesis of interpenetrated polymer networks (IPNs) . IPNs are a type of polymer composite material where one polymer is synthesized and/or crosslinked in the immediate presence of another .
Thiol-Ene Photopolymerization Processes
They have also been used in thiol-ene photopolymerization processes . Thiol-ene photopolymerization is a powerful tool for the formation of highly crosslinked polymeric networks .
properties
IUPAC Name |
2-amino-7-methoxy-4-pyridin-3-yldibenzofuran-1,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O2/c1-25-12-4-5-13-16(7-12)26-20-17(11-3-2-6-24-10-11)14(8-21)19(23)15(9-22)18(13)20/h2-7,10H,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVNOHLAHAOLTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C(=C(C(=C3O2)C4=CN=CC=C4)C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)- |
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